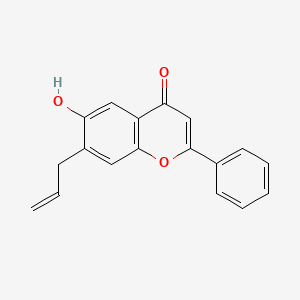
7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one
Vue d'ensemble
Description
7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one is a chemical compound with the CAS Number: 1395786-38-5 . It has a molecular weight of 278.31 . The compound is solid in its physical form .
Synthesis Analysis
The chroman-4-one framework, to which this compound belongs, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C18H14O3/c1-2-6-13-9-18-14 (10-15 (13)19)16 (20)11-17 (21-18)12-7-4-3-5-8-12/h2-5,7-11,19H,1,6H2 .Chemical Reactions Analysis
The compound is part of the chroman-4-one framework, which is used in a large class of medicinal compounds . The synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 278.31 .Applications De Recherche Scientifique
Chromanone, or Chroman-4-one, is a significant heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It exhibits a wide range of pharmacological activities . Here are some of the known applications:
- Anticancer : Chromanone analogs have shown potential as anticancer agents .
- Antidiabetic : Some studies have indicated that chromanone can have antidiabetic effects .
- Antioxidant : Chromanone has been found to have antioxidant properties .
- Antimicrobial and Antifungal : Chromanone can exhibit antimicrobial and antifungal activities .
- Antiviral : Some chromanone compounds have shown antiviral properties .
- Anti-inflammatory : Chromanone has been used for its anti-inflammatory effects .
-
Antiparasitic : Chroman-4-one analogs such as 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one have displayed antiparasitic activity by targeting pteridine reductase-1 and showed significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM .
-
Chemosensor : A simple synchronous fluorescent chemosensor 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one has been synthesized for the selective analysis of Al 3+ .
- Antitubercular Activity : Chromanone analogs have shown potential as antitubercular agents .
- Antidepressant : Some studies have indicated that chromanone can have antidepressant effects .
- Anticonvulsant : Chromanone has been found to have anticonvulsant properties .
- Anti-acetylcholinesterase (AchE) Inhibitor : Chromanone can exhibit anti-acetylcholinesterase activities .
- Antihuman Immunodeficiency Virus (HIV) : Some chromanone compounds have shown antiviral properties against HIV .
- Estrogenic Inhibitor : Chromanone has been used for its estrogenic inhibitor effects .
Orientations Futures
The chroman-4-one framework, to which this compound belongs, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This suggests that there is ongoing research in this area, and future directions may include further development of synthetic methods and exploration of the biological and pharmaceutical activities of these compounds.
Propriétés
IUPAC Name |
6-hydroxy-2-phenyl-7-prop-2-enylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-2-6-13-9-18-14(10-15(13)19)16(20)11-17(21-18)12-7-4-3-5-8-12/h2-5,7-11,19H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNDGLHNTNGOIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC2=C(C=C1O)C(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



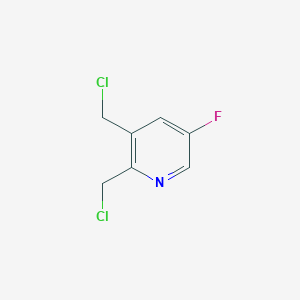
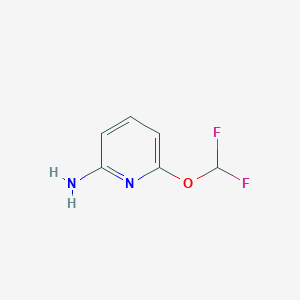
![Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1443602.png)
![3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1443603.png)
![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1443604.png)
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrimidin-2-yl-amine dihydrochloride](/img/structure/B1443607.png)

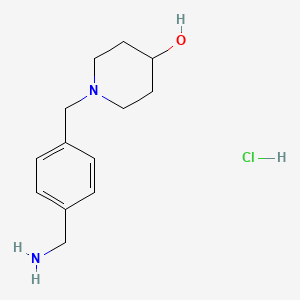
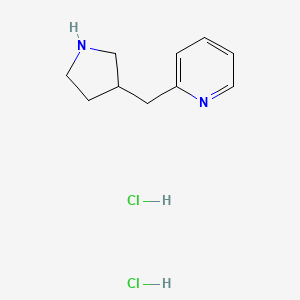
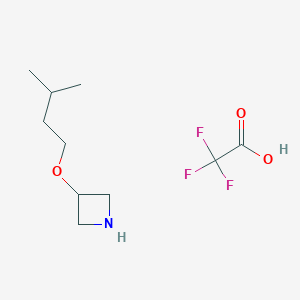
![8-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1443615.png)
![2-Benzyl-4-cyano-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1443617.png)
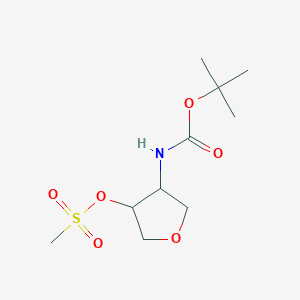
![6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid](/img/structure/B1443620.png)